molecular formula C18H32O2 B8564452 2-[(Tridec-2-yn-1-yl)oxy]oxane CAS No. 108604-32-6

2-[(Tridec-2-yn-1-yl)oxy]oxane

Cat. No.: B8564452
CAS No.: 108604-32-6
M. Wt: 280.4 g/mol
InChI Key: UMRPDFAYBDODQL-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry and Synthesis

In the realm of multi-step organic synthesis, the ability to selectively modify one part of a complex molecule while leaving other reactive sites untouched is paramount. wikipedia.org This requires the strategic use of "protecting groups," which act as temporary masks for sensitive functionalities. numberanalytics.comnumberanalytics.com The molecule 2-[(Tridec-2-yn-1-yl)oxy]oxane is a prime example of a structure designed with this strategy in mind. It contains a propargylic alcohol (an alcohol adjacent to a carbon-carbon triple bond) that has been "protected" as a tetrahydropyranyl (THP) ether. This protection scheme allows the internal alkyne to undergo various chemical transformations without interference from the otherwise reactive hydroxyl group. masterorganicchemistry.com Such strategies are fundamental in the synthesis of natural products, pharmaceuticals, and advanced materials where precise control over chemical reactivity is essential for success. numberanalytics.comjocpr.com

Overview of the Tetrahydropyranyl (THP) Ether Moiety in Chemical Transformations

The 2-tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols. wikipedia.orgthieme-connect.de Its popularity stems from several advantageous characteristics:

Ease of Formation: THP ethers are typically synthesized by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). rsc.org This reaction is generally efficient and proceeds under mild conditions. organic-chemistry.org

Stability: Once formed, the THP ether is robust and stable under a wide array of non-acidic reaction conditions, including exposure to strong bases, organometallic reagents (like Grignards), hydrides, and various oxidizing and reducing agents. thieme-connect.deorganic-chemistry.orgtotal-synthesis.com

Ease of Removal (Deprotection): The THP group is readily cleaved to restore the original alcohol, most commonly by treatment with aqueous acid. organic-chemistry.orgtotal-synthesis.com This lability to acid, while being stable to many other reagents, makes it an excellent tactical element in a synthetic sequence. thieme-connect.de

A notable drawback of using a THP group is that its introduction creates a new stereocenter at the C-2 position of the oxane ring, which can lead to a mixture of diastereomers if the original alcohol is chiral. thieme-connect.deorganic-chemistry.org Despite this, its reliability and low cost have cemented its place as one of the first-line choices for alcohol protection in organic synthesis. thieme-connect.de

Condition Type Typical Reagents Purpose
Protection (Formation) 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH) or Pyridinium (B92312) p-toluenesulfonate (PPTS) in CH₂Cl₂To mask a hydroxyl group as a stable THP ether. rsc.orgtotal-synthesis.com
Deprotection (Cleavage) Acetic acid in THF/H₂O, p-TsOH in an alcohol (e.g., MeOH, EtOH), mild Lewis acidsTo remove the THP group and regenerate the hydroxyl group. thieme-connect.deorganic-chemistry.orgtotal-synthesis.com
Stability Organometallic reagents (Grignard, organolithiums), LiAlH₄, strong bases (e.g., NaOH, NaH), acylation and alkylation reagentsThe THP ether remains intact, allowing reactions at other sites of the molecule. thieme-connect.deorganic-chemistry.org

Importance of Alkyne Functional Groups in Contemporary Synthetic Design

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond and are exceptionally valuable building blocks in organic synthesis. researchgate.netsolubilityofthings.com Their high electron density and linear geometry make them reactive toward a host of transformations. libretexts.org The compound possesses an internal alkyne, where the triple bond is located within the carbon chain rather than at the end.

Internal alkynes are generally more stable and less reactive than their terminal counterparts. fiveable.me However, they participate in a wide range of important reactions:

Hydrogenation: Alkynes can be fully reduced to alkanes using catalysts like palladium on carbon (Pd/C) with hydrogen gas. masterorganicchemistry.comd-nb.info More importantly, they can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene via a dissolving metal reduction (e.g., sodium in liquid ammonia). libretexts.org

Addition Reactions: Halogens and hydrogen halides can add across the triple bond, leading to di-halogenated or vinyl-halide products. libretexts.orgwikipedia.org

Oxidation: The triple bond can be oxidatively cleaved to produce carboxylic acids.

Cycloadditions: Alkynes are excellent partners in cycloaddition reactions, forming various cyclic and heterocyclic systems. wikipedia.org

The presence of the long, 13-carbon chain (tridecynyl group) in this compound also imparts significant lipophilicity to the molecule, a property that can be crucial in the synthesis of natural products like fatty acids or other lipid-soluble targets. mdpi.com The ability to isomerize an internal alkyne to a terminal position via the "alkyne zipper reaction" further expands its synthetic utility, as terminal alkynes can participate in a unique set of reactions, such as Sonogashira coupling and "click chemistry". mdpi.comwikipedia.org

Reaction Type Reagents Product(s)
Partial Hydrogenation H₂, Lindlar's Catalystcis-Alkene libretexts.org
Dissolving Metal Reduction Na, NH₃ (l)trans-Alkene libretexts.org
Full Hydrogenation H₂, Pd/CAlkane masterorganicchemistry.com
Hydrohalogenation HX (1 or 2 equivalents)Vinyl halide or Geminal dihalide libretexts.org
Alkyne Zipper Reaction Strong Base (e.g., KAPA)Isomerized Terminal Alkyne mdpi.comwikipedia.org

Historical Perspectives on Related Chemical Architectures in Organic Synthesis

The strategic use of functional groups, as exemplified by this compound, is built upon foundational concepts developed over more than a century of chemical research.

The concept of protecting groups emerged in the early 20th century as chemists tackled the synthesis of increasingly complex molecules and needed to control chemoselectivity. wikipedia.orgnumberanalytics.com The THP group itself was adopted as one of the first generally useful protecting groups for alcohols and remains in widespread use today. thieme-connect.de

Acetylene (C₂H₂), the simplest alkyne, was first identified in the 19th century and became a cornerstone of the chemical industry in the first half of the 20th century, serving as a primary feedstock for countless organic chemicals. taylorandfrancis.comwikipedia.org The development of reactions like the Favorskii addition of alcohols to acetylenes, discovered in the late 1800s, laid the groundwork for modern alkyne chemistry. wikipedia.orgnih.gov The ability to deprotonate and alkylate terminal alkynes provided one of the earliest and most reliable methods for forming new carbon-carbon bonds, a central challenge in organic synthesis. masterorganicchemistry.comwikipedia.org The subsequent discovery of powerful isomerization techniques like the alkyne zipper reaction in the 1970s further enhanced the synthetic toolkit, allowing for the strategic repositioning of the alkyne functional group within a molecule. mdpi.comwikipedia.org

These historical developments in protecting group strategy and alkyne chemistry provide the rich context in which a molecule like this compound is designed and utilized as a versatile intermediate for building complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108604-32-6

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

2-tridec-2-ynoxyoxane

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-18-15-12-14-17-20-18/h18H,2-10,12,14-17H2,1H3

InChI Key

UMRPDFAYBDODQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCOC1CCCCO1

Origin of Product

United States

Synthetic Methodologies for 2 Tridec 2 Yn 1 Yl Oxy Oxane

Strategies for the Formation of the Tetrahydropyranyl Ether Linkage

The primary strategy for synthesizing 2-[(Tridec-2-yn-1-yl)oxy]oxane is the acid-catalyzed addition of the alcohol, tridec-2-yn-1-ol, to 3,4-dihydro-2H-pyran. The mechanism involves the protonation of the alkene in DHP to form a resonance-stabilized carbocation, which is then attacked by the alcohol nucleophile. researchgate.net Various catalysts and reaction conditions have been developed to optimize this transformation, catering to substrates with varying sensitivities and functional groups.

Acid-Catalyzed Tetrahydropyranylation Approaches

Acid catalysis is the most prevalent method for the formation of THP ethers. This can be broadly categorized into catalysis by Brønsted acids, which are proton donors, and Lewis acids, which are electron-pair acceptors.

Brønsted acids are widely utilized due to their effectiveness and availability. nih.gov They work by protonating the dihydropyran to initiate the reaction.

p-Toluenesulfonic Acid (p-TSA)

p-Toluenesulfonic acid (p-TSA) is a strong organic acid that is solid, easy to handle, and widely used as a catalyst for the tetrahydropyranylation of alcohols. researchgate.netnih.gov The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. asianpubs.org The use of p-TSA is effective for a range of alcohols, and it is a cost-effective option for large-scale synthesis. nih.govresearchgate.net Its catalytic activity is robust, promoting various reactions including esterification and the formation of acetals. researchgate.netnih.gov The general procedure involves stirring the alcohol and dihydropyran with a catalytic amount of p-TSA. asianpubs.orgresearchgate.net

Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a strong, volatile organic acid that serves as an efficient catalyst for tetrahydropyranylation. tandfonline.comtandfonline.com A key advantage of using TFA is that the reactions can be carried out at ambient temperature with short reaction times, often completing within 45 minutes for alcohols. acs.org The methodology is compatible with substrates containing various other functionalities like esters, amides, and aldehydes. acs.orgacs.org A typical procedure involves stirring the alcohol (1 mmol), DHP (1 mmol), and a catalytic amount of TFA (e.g., 20 mol%) in a solvent such as dichloromethane. acs.org

CatalystSubstrate AlcoholSolventTemperatureTimeYield (%)Reference
TFA Benzyl (B1604629) alcoholCH₂Cl₂Room Temp.45 min96 acs.org
TFA 2-Methoxy­phenolCH₂Cl₂Room Temp.3 hr92 acs.org
p-TSA General AlcoholsCH₂Cl₂Room Temp.N/AHigh asianpubs.org

Lewis acids are effective catalysts for this transformation and are particularly useful for sensitive substrates where strong Brønsted acids might cause side reactions.

Zirconium Tetrachloride (ZrCl₄)

Zirconium tetrachloride is a versatile and efficient Lewis acid catalyst for the protection of alcohols and phenols with dihydropyran. wikipedia.orgscispace.com The reactions are typically performed in dichloromethane with catalytic amounts of ZrCl₄ under mild conditions. wikipedia.org This reagent has been noted for its interesting reactivity, low cost, and reduced toxicity compared to some alternatives, finding use in various organic transformations including etherification. ias.ac.in

Bismuth Triflate (Bi(OTf)₃)

Bismuth triflate is a highly efficient catalyst for the tetrahydropyranylation of a wide array of alcohols, including primary, secondary, tertiary, and allylic alcohols. rsc.org A significant advantage of this catalyst is its insensitivity to air and small amounts of moisture, making it easy to handle. rsc.orgorganic-chemistry.org Reactions catalyzed by bismuth triflate can often be conducted under solvent-free conditions at room temperature, using very low catalyst loading (e.g., 0.1 mol %). rsc.org This method is considered environmentally friendly and works well for sensitive molecules like the tertiary alcohol linalool.

CatalystKey FeaturesConditionsReference
ZrCl₄ Efficient Lewis acidCatalytic amount in CH₂Cl₂ wikipedia.org
Bi(OTf)₃ Air and moisture insensitive, versatile0.1 mol%, solvent-free, Room Temp. rsc.org

Heterogeneous Catalysis and Sustainable Methods in Ether Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop sustainable methods using heterogeneous and recyclable catalysts. These approaches simplify product purification, reduce waste, and often employ environmentally benign solvents. acs.org

Several solid-supported catalysts have been shown to efficiently promote the tetrahydropyranylation of alcohols. One notable example is ammonium (B1175870) bisulfate (NH₄HSO₄) supported on silica (B1680970) (SiO₂). This catalyst is easily prepared from inexpensive materials, recyclable, and effectively catalyzes the protection of various alcohols in green ethereal solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). wikipedia.org The reactions proceed under mild conditions, and the catalyst can be recovered by simple filtration and reused multiple times. Other heterogeneous catalysts include zeolites (such as H-Y zeolite), montmorillonite (B579905) clays, and silica-supported sulfonic acid, which offer high yields and mild reaction conditions. researchgate.netorganic-chemistry.org

Neutral Reagent Mediated Etherification

To avoid the harsh conditions of strong acids, methods employing milder or neutral reagents have been developed. These are particularly valuable for acid-sensitive substrates.

Pyridinium (B92312) p-toluenesulfonate (PPTS) is a widely used mild acidic catalyst for tetrahydropyranylation. acs.org It is considered a superior alternative to stronger acids like p-TSA for sensitive molecules, as it minimizes side reactions such as decomposition or epimerization. PPTS is soluble in organic solvents and facilitates the reaction under controlled conditions. asianpubs.org

Furthermore, reactions under truly neutral conditions have been achieved using reagents like lithium bromide (LiBr) in dichloromethane or lithium triflate (LiOTf). rsc.org These methods are compatible with acid-sensitive functional groups and provide rapid conversion of alcohols to their THP ethers in high yields at room temperature. rsc.org Molecular iodine has also been reported as an effective catalyst for this transformation under neutral, solvent-free conditions.

Mitsunobu Reaction Conditions for Ether Formation

The Mitsunobu reaction provides an alternative pathway for ether formation, proceeding through a different mechanism that involves redox chemistry. While typically used to form esters and other functional groups with an inversion of stereochemistry at a chiral center, it can be adapted for THP ether synthesis.

For the synthesis of a THP ether, the alcohol is treated with 2-hydroxytetrahydropyran (B1345630) as the nucleophile, in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds as the triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol's hydroxyl group, making it a good leaving group for subsequent nucleophilic attack by the 2-hydroxytetrahydropyran. This method is particularly useful for complex molecules where traditional acidic methods may not be suitable.

Methodologies for Constructing the Tridec-2-yn-1-yl Alkynyl Moiety

Approaches to Terminal and Internal Alkyne Synthesis

The construction of the internal alkyne within the tridec-2-yn-1-yl moiety can be approached through various established methods in organic synthesis. Generally, the synthesis of internal alkynes can be achieved from terminal alkynes, which in turn can be synthesized from a variety of precursors.

One common strategy for the synthesis of terminal alkynes is the alkylation of acetylene . Acetylene can be deprotonated with a strong base, such as sodium amide (NaNH₂), to form an acetylide anion. This nucleophilic anion can then react with a primary alkyl halide in an SN2 reaction to form a longer terminal alkyne. This process is a fundamental method for carbon chain elongation.

Alternatively, terminal alkynes can be synthesized from aldehydes through the Corey-Fuchs reaction or the Seyferth-Gilbert homologation . These methods provide a one-carbon extension to an aldehyde, yielding a terminal alkyne.

Once a suitable terminal alkyne is obtained, it can be converted to an internal alkyne. This is typically achieved by deprotonating the terminal alkyne to form an acetylide, which is then reacted with another alkyl halide. This method allows for the introduction of different alkyl groups on either side of the triple bond.

Elimination reactions of dihaloalkanes are another classical route to alkynes. Vicinal or geminal dihalides can undergo double dehydrohalogenation in the presence of a strong base to form the triple bond.

Method Starting Material Key Reagents Product Type
Alkylation of AcetylideTerminal AlkyneStrong Base (e.g., NaNH₂), Alkyl HalideInternal Alkyne
Corey-Fuchs ReactionAldehydeCBr₄, PPh₃, then n-BuLiTerminal Alkyne
Seyferth-Gilbert HomologationAldehydeDimethyl (diazomethyl)phosphonate, K₂CO₃/MeOHTerminal Alkyne
DehydrohalogenationDihaloalkaneStrong Base (e.g., NaNH₂)Alkyne

Elongation Strategies for Long-Chain Alkynes

The construction of the thirteen-carbon chain of the tridec-2-yn-1-yl moiety necessitates effective chain elongation strategies. The alkylation of acetylides is a particularly powerful method for this purpose. For the synthesis of the tridec-2-yn-1-yl precursor, tridec-2-yn-1-ol, a plausible route involves the coupling of a smaller propargylic alcohol derivative with a long-chain alkyl halide.

For instance, propargyl alcohol can be protected, and its terminal alkyne deprotonated. The resulting acetylide can then be reacted with a C10 alkyl halide (e.g., 1-bromodecane) to form the thirteen-carbon backbone. Subsequent deprotection would yield the desired tridec-2-yn-1-ol. This approach allows for the systematic construction of long-chain alkynes from smaller, readily available starting materials.

Convergent and Linear Synthesis Strategies for the Compound

The assembly of this compound can be approached through either a linear or a convergent synthesis.

In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This approach is generally more efficient for complex molecules. For the synthesis of this compound, a convergent strategy would involve the separate synthesis of tridec-2-yn-1-ol and a reactive derivative of tetrahydropyran (B127337).

Diastereoselective Synthesis Considerations

The formation of the ether linkage between tridec-2-yn-1-ol and the tetrahydropyran ring introduces a new stereocenter at the C2 position of the oxane ring (the anomeric carbon). This has significant implications for the stereochemistry of the final product.

Control of Stereochemistry at the THP-2 Position

When an alcohol reacts with 3,4-dihydro-2H-pyran, a new stereocenter is created at the C2 position of the resulting tetrahydropyran ring. If the alcohol itself is chiral, a mixture of diastereomers will be formed. organic-chemistry.orgwikipedia.org Even with an achiral alcohol, the reaction can produce a racemic mixture of enantiomers. The stereochemical outcome at the C2 position is influenced by the anomeric effect . acs.orgcdnsciencepub.comwikipedia.orgrsc.org

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a cyclic ether to prefer an axial orientation over the sterically less hindered equatorial orientation. wikipedia.org This preference is due to a stabilizing interaction between a lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the substituent.

In the case of this compound, the tridec-2-yn-1-yloxy group can exist in either an axial or an equatorial position. The anomeric effect will favor the axial conformation. However, the equilibrium between the axial and equatorial isomers can be influenced by factors such as the solvent and the nature of the catalyst used in the synthesis. cdnsciencepub.com Achieving high diastereoselectivity in the formation of the THP ether can be challenging, and often a mixture of diastereomers is obtained. organic-chemistry.orgwikipedia.org Chiral catalysts or auxiliaries can be employed to influence the stereochemical outcome of the reaction, although this adds complexity to the synthesis. mdpi.com

Impact on Overall Molecular Chirality in Synthetic Pathways

If tridec-2-yn-1-ol is chiral (for example, if it is synthesized from a chiral starting material or through an asymmetric synthesis), the reaction with DHP will produce a mixture of diastereomers. These diastereomers will have different physical and chemical properties, and may require separation by chromatography.

Reactivity and Mechanistic Investigations of 2 Tridec 2 Yn 1 Yl Oxy Oxane

Transformations Involving the Alkyne Functional Group

The reactivity of the C2-C3 triple bond in 2-[(Tridec-2-yn-1-yl)oxy]oxane is the focal point of its chemical transformations. This functionality serves as a versatile handle for introducing new atoms and functional groups, leading to a diverse array of molecular architectures.

Addition Reactions and Stereoselective Outcomes

Addition reactions are the most characteristic transformations of alkynes, breaking the pi bonds to form new sigma bonds. The specific outcomes of these reactions are highly dependent on the reagents and catalysts employed.

Hydrogenation of the alkyne moiety in this compound can be controlled to produce either the fully saturated alkane or partially reduced alkenes with specific stereochemistry.

Full Hydrogenation: Complete reduction of the triple bond to a single bond is readily achieved using molecular hydrogen (H₂) in the presence of active metal catalysts such as platinum (Pt), palladium on carbon (Pd/C), or Raney nickel (Raney-Ni). libretexts.orglibretexts.org This reaction is typically not stereoselective in terms of creating new chiral centers on the alkyl chain and proceeds through an alkene intermediate which is not isolated. libretexts.org The final product is 2-(tridecyloxy)oxane.

Z-Alkene Formation (Semi-Hydrogenation): The stereoselective synthesis of the cis or (Z)-alkene is accomplished through semi-hydrogenation using a "poisoned" catalyst. jove.com Lindlar's catalyst, which consists of palladium on calcium carbonate (Pd/CaCO₃) deactivated with lead acetate (B1210297) and quinoline, is a classic reagent for this transformation. libretexts.orgwikipedia.orgmasterorganicchemistry.com The catalyst's reduced activity prevents over-reduction to the alkane. masterorganicchemistry.comkhanacademy.org The mechanism involves the syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed onto the catalyst surface. jove.com This process yields (Z)-2-[(Tridec-2-en-1-yl)oxy]oxane.

E-Alkene Formation (Semi-Hydrogenation): Conversely, the trans or (E)-alkene can be obtained via a dissolving metal reduction. libretexts.org This reaction typically uses sodium or lithium metal in a liquid ammonia (B1221849) solvent at low temperatures. libretexts.orgwikipedia.org The mechanism proceeds through a radical anion intermediate. The trans-vinyl anion intermediate is sterically more stable than the cis-vinyl anion, leading to the preferential formation of (E)-2-[(Tridec-2-en-1-yl)oxy]oxane upon protonation. libretexts.org

Table 1: Catalytic Hydrogenation and Semi-Hydrogenation of this compound
Reaction TypeReagents and ConditionsProductStereochemical Outcome
Full HydrogenationH₂, Pd/C (or Pt, Raney-Ni)2-(Tridecyloxy)oxaneAlkane (no stereocontrol)
Semi-HydrogenationH₂, Lindlar's Catalyst(Z)-2-[(Tridec-2-en-1-yl)oxy]oxaneZ-alkene (syn-addition)
Semi-HydrogenationNa (or Li), NH₃ (l)(E)-2-[(Tridec-2-en-1-yl)oxy]oxaneE-alkene (anti-addition)

The addition of silicon-hydrogen and boron-hydrogen bonds across the triple bond provides routes to valuable vinylsilane and vinylborane (B8500763) intermediates, respectively.

Hydrosilylation: This reaction involves the addition of a hydrosilane (e.g., HSiCl₃, HSiEt₃) across the alkyne, catalyzed by transition metals. For unsymmetrical internal alkynes like this compound, controlling the regioselectivity (i.e., whether the silyl (B83357) group attaches to C2 or C3) is a significant challenge. nih.gov The choice of catalyst is critical; ruthenium, rhodium, iridium, and cobalt complexes have all been shown to influence both the regioselectivity (α vs. β addition) and stereoselectivity (syn vs. anti addition). pkusz.edu.cnrsc.orgacs.org For instance, certain ruthenium catalysts can exhibit ligand-controlled regio- and stereodivergence, yielding either α-anti or β-syn addition products. pkusz.edu.cn The steric and electronic properties of the methyl and tetrahydropyranyloxy-methyl substituents would be key factors in determining the product distribution.

Hydroboration: The addition of a B-H bond across the triple bond is typically performed using a sterically hindered borane, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent a second addition to the resulting vinylborane. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds via a syn-addition mechanism. organicchemistrytutor.comyoutube.com With an unsymmetrical internal alkyne, the boron atom adds preferentially to the less sterically hindered carbon atom. organicchemistrytutor.com Subsequent oxidation of the vinylborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution yields an enol, which rapidly tautomerizes to the corresponding ketone. wikipedia.orglibretexts.org Depending on the relative steric hindrance of the substituents, two possible ketone products could be formed.

Table 2: Hydrosilylation and Hydroboration-Oxidation of this compound
ReactionReagentsIntermediate/ProductKey Features
HydrosilylationR₃SiH, Transition Metal Catalyst (e.g., Ru, Co)Vinylsilane (mixture of regio- and stereoisomers)Selectivity is highly catalyst-dependent.
Hydroboration-Oxidation1. Bulky Borane (e.g., 9-BBN) 2. H₂O₂, NaOHKetone (mixture of regioisomers)Syn-addition of borane; boron adds to the less hindered carbon.

The alkyne functional group readily undergoes addition reactions with halogens such as chlorine (Cl₂) and bromine (Br₂). The stoichiometry of the reaction determines the final product.

Addition of Excess Halogen: In the presence of two or more equivalents of the halogen, the initially formed dihaloalkene undergoes a second addition reaction. This results in the formation of a tetrahaloalkane, such as 2,2,3,3-tetrahalo-1-(oxan-2-yloxy)tridecane. organicchemistrytutor.comlibretexts.org

Table 3: Halogenation of this compound
ReagentStoichiometryProductStereochemical Outcome
Br₂ or Cl₂1 equivalent(E)-2,3-Dihalo-1-(oxan-2-yloxy)tridec-2-eneAnti-addition
Br₂ or Cl₂Excess (≥ 2 equivalents)2,2,3,3-Tetrahalo-1-(oxan-2-yloxy)tridecane-

Functionalization and Derivatization Strategies

Beyond simple additions, the alkyne group enables more complex functionalizations, introducing cyano and thiol groups to the carbon skeleton.

Hydrocyanation: The addition of hydrogen cyanide (HCN) across the triple bond to form vinyl nitriles is a powerful C-C bond-forming reaction. For internal alkynes, achieving regioselectivity is a significant challenge. nih.govresearchgate.net Modern catalytic systems, often based on nickel with specific phosphine (B1218219) ligands, can control whether the addition follows a Markovnikov or anti-Markovnikov pathway, leading to different regioisomeric products. acs.org Furthermore, novel transition-metal-free methods have been developed that utilize a dual-catalytic system to isomerize the alkyne to an allene (B1206475) in situ, followed by a highly regioselective hydrocyanation of the allene intermediate. nih.govchemrxiv.org Application of these methods to this compound would lead to the formation of either 2-cyano-1-(oxan-2-yloxy)tridec-2-ene or 3-cyano-1-(oxan-2-yloxy)tridec-2-ene.

Hydrothiolation: This reaction involves the addition of a thiol (R-SH) across the triple bond. The process can be promoted by radicals, bases, or transition metal catalysts, with each method offering different selectivity profiles. researchgate.net Metal-catalyzed hydrothiolation, using catalysts based on copper, palladium, or rhodium, often proceeds via activation of the C-C triple bond followed by nucleophilic attack of the thiol. nih.govrsc.orgimpactio.com These methods can provide high levels of regio- and stereocontrol, often leading to anti-Markovnikov products with Z-stereoselectivity. nih.govrsc.org Radical-mediated hydrothiolation, initiated by light or a radical initiator, typically results in the anti-Markovnikov addition product. researchgate.net

Oxidative Cleavage for Carbonyl Synthesis

The internal alkyne of this compound can be subjected to oxidative cleavage to yield carbonyl compounds, specifically carboxylic acids. This transformation breaks both the sigma and pi bonds of the carbon-carbon triple bond.

Common methods for the oxidative cleavage of internal alkynes include ozonolysis and oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ruthenium-based catalysts.

Ozonolysis : The reaction of an internal alkyne with ozone (O₃), followed by an oxidative workup (e.g., with water), leads to the formation of two carboxylic acids. chadsprep.combyjus.commasterorganicchemistry.comchemistrysteps.comwikipedia.org For an asymmetrical internal alkyne like the one in this compound, this reaction would yield two different carboxylic acids. chadsprep.comchemistrysteps.com The reaction proceeds through an ozonide intermediate, which is subsequently hydrolyzed. byjus.com

Ruthenium-Catalyzed Oxidation : An efficient method for the oxidative cleavage of alkynes to carboxylic acids involves the use of a ruthenium catalyst, such as RuO₂, in the presence of an oxidant like Oxone®. organic-chemistry.orghku.hk This method is effective for both internal and terminal alkynes and can produce carboxylic acids in high yields. organic-chemistry.orghku.hk The proposed mechanism may involve the formation of α-diketone and anhydride (B1165640) intermediates. organic-chemistry.org

Table 1: Oxidative Cleavage of Internal Alkynes
Reagent SystemProductsKey Features
1. O₃ 2. H₂OTwo carboxylic acidsCleavage of the C≡C bond. chadsprep.combyjus.comchemistrysteps.com
KMnO₄, H₂O, heatTwo carboxylic acidsRequires strong oxidizing conditions. chemistrysteps.com
RuO₂/Oxone®Two carboxylic acidsCatalytic method with high yields. organic-chemistry.orghku.hk

Metal-Catalyzed Coupling Reactions

The alkyne moiety in this compound can participate in various metal-catalyzed coupling reactions, which are fundamental for the formation of new carbon-carbon bonds. While the substrate is an internal alkyne, many of these reactions are most effective with terminal alkynes. Therefore, the corresponding terminal alkyne precursor, tridec-1-yne, would be the typical starting material for these transformations before the introduction of the THP-protected oxygen.

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.orgrsc.orgnih.gov The reaction is highly versatile for creating C(sp²)-C(sp) bonds. libretexts.org While the standard Sonogashira coupling uses terminal alkynes, variations for the coupling of internal alkynes exist but are less common.

Glaser-Hay Coupling : This is an oxidative homocoupling of terminal alkynes to form a symmetrical 1,3-diyne, typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant like oxygen. wikipedia.org The Hay modification of the Glaser coupling often utilizes a TMEDA complex of copper(I) chloride. wikipedia.org This reaction can be applied to a variety of substrates, including propargyl ethers. rsc.org

Table 2: Metal-Catalyzed Coupling Reactions of Terminal Alkynes
ReactionReactantsCatalyst SystemProduct
Sonogashira CouplingTerminal alkyne + Aryl/Vinyl halidePd catalyst, Cu(I) co-catalyst, Amine baseAryl/Vinyl-substituted alkyne
Glaser-Hay CouplingTerminal alkyne + Terminal alkyneCu(I) salt, Amine base, Oxidant1,3-Diyne

Multicomponent Reactions Incorporating the Alkyne Moiety

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The alkyne functionality is a valuable component in several MCRs.

A³ Coupling (Aldehyde-Alkyne-Amine) : The A³ coupling is a prominent MCR that produces propargylamines from an aldehyde, a terminal alkyne, and an amine. wikipedia.orgphytojournal.comnih.govmdpi.comresearchgate.net The reaction is typically catalyzed by a metal salt, such as those of copper, gold, or silver. wikipedia.orgresearchgate.net The mechanism involves the in-situ formation of an imine from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne. wikipedia.org Propargyl ethers can serve as the alkyne component in such reactions. rsc.org

Transformations of the Tetrahydropyranyl Ether Linkage

The tetrahydropyranyl (THP) ether in this compound serves as a protecting group for the primary alcohol. This linkage is stable under many conditions but can be selectively cleaved or transformed.

THP ethers are readily cleaved under acidic conditions to regenerate the corresponding alcohol. total-synthesis.comorganic-chemistry.orgyoutube.com The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol and a resonance-stabilized carbocation derived from the tetrahydropyran (B127337) ring. total-synthesis.com This carbocation is then trapped by a nucleophile, such as water or an alcohol solvent. total-synthesis.com

A variety of acidic catalysts can be employed, ranging from strong acids like trifluoroacetic acid (TFA) to milder acids like pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.comniscpr.res.in The choice of acid and reaction conditions allows for selective deprotection in the presence of other functional groups. Notably, the internal alkyne in this compound is stable under the mild acidic conditions typically used for THP deprotection. organic-chemistry.orgacs.org

Table 3: Conditions for Acid-Catalyzed Deprotection of THP Ethers
Acid CatalystSolventTypical Conditions
Trifluoroacetic acid (TFA)Methanol or Dichloromethane (B109758)Room temperature niscpr.res.in
Pyridinium p-toluenesulfonate (PPTS)Ethanol or MethanolRoom temperature to mild heating total-synthesis.com
Acetic acid/THF/Water-Mild heating total-synthesis.com
Amberlyst-15 (acidic resin)MethanolRoom temperature

The THP ether can be directly converted into other functional groups without the need to isolate the intermediate alcohol. A common transformation is the conversion to an acetate ester. This can be achieved by treating the THP ether with acetic anhydride in the presence of a Lewis acid catalyst, such as iron(III) chloride or titanium(IV) chloride. organic-chemistry.orgniscpr.res.in Trifluoroacetic acid can also mediate this conversion. niscpr.res.in

Advanced Analytical Methodologies for Research on 2 Tridec 2 Yn 1 Yl Oxy Oxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including "2-[(Tridec-2-yn-1-yl)oxy]oxane". slideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, enabling the assembly of a complete molecular picture.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of "this compound," specific proton signals provide key structural information. The protons on the carbon adjacent to the ether oxygen (α-protons) are expected to show a downfield shift due to the oxygen's electron-withdrawing effect. fiveable.me Protons further from the oxygen will have chemical shifts more akin to those in standard alkanes. fiveable.me The proton of a terminal alkyne (≡C-H) typically appears around 2 ppm. openochem.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information. The carbon atoms directly bonded to the ether oxygen will exhibit a significant downfield shift. fiveable.me The sp-hybridized carbons of the alkyne group have characteristic chemical shifts, with the terminal alkyne carbon (≡C-H) appearing around 65–85 ppm and the internal alkyne carbon (≡C-R) resonating between 70–100 ppm. openochem.org

A hypothetical data table of expected chemical shifts is presented below.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Oxane C2-H~4.5 (m)~98
Oxane C6-H₂~3.5-3.8 (m)~62-75
Oxane C3, C4, C5-H₂~1.4-1.9 (m)~19-31
O-CH₂-C≡~4.2 (d)~55
C≡C-CH₂~2.2 (t)~75
≡C-H~1.8 (t)~80
-(CH₂)₉-~1.2-1.4 (m)~22-32
-CH₃~0.9 (t)~14

Note: This is a predictive table. Actual chemical shifts may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the tridecynyl chain and the oxane ring. For instance, the correlation between the O-CH₂ protons and the protons on the adjacent carbon of the alkyne would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the tridec-2-yn-1-yl side chain to the oxane ring, for example, by observing a correlation between the anomeric proton of the oxane ring and the C1 carbon of the side chain.

A significant challenge in the analysis of "this compound" is the presence of a stereocenter at the C2 position of the oxane ring, which leads to the formation of diastereomers. thieme-connect.deorganic-chemistry.org NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), can be used to determine the relative stereochemistry.

NOE (Nuclear Overhauser Effect): NOE experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. wordpress.com For "this compound," irradiating the anomeric proton (C2-H of the oxane) and observing NOE enhancements to specific protons on the oxane ring can help determine its axial or equatorial orientation, thereby defining the stereochemistry at that center. A rigid chair conformation of the oxane ring is assumed for this analysis. wordpress.com

Mass Spectrometry (MS) for Molecular Elucidation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. xmu.edu.cn For "this compound" (C₁₉H₃₄O₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

Expected HRMS Data:

Formula: C₁₉H₃₄O₂

Calculated Monoisotopic Mass: 294.2559

Common Adducts: [M+H]⁺, [M+Na]⁺, [M+K]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for analyzing volatile and semi-volatile compounds. markes.com

Purity Assessment: GC-MS can be used to assess the purity of a sample of "this compound". The gas chromatogram will show a peak for the main compound, and any impurities will appear as separate peaks. The mass spectrum of the main peak can be used to confirm the identity of the compound. The analysis of long-chain hydrocarbons and related molecules by GC-MS is a well-established method. researchgate.netnih.govscirp.org

Reaction Monitoring: GC-MS is also a valuable tool for monitoring the progress of chemical reactions, such as the synthesis of "this compound". By taking small aliquots of the reaction mixture at different time points and analyzing them by GC-MS, the disappearance of starting materials and the appearance of the product can be tracked.

Fragmentation Analysis: The mass spectrum obtained from GC-MS will show the molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For "this compound," characteristic fragmentation would likely involve cleavage of the glycosidic bond between the oxane ring and the tridecynyl side chain, as well as fragmentation of the long alkyl chain. libretexts.orgyoutube.com

Hypothetical GC-MS Fragmentation Data:

m/z (Mass-to-Charge Ratio) Possible Fragment Identity
294[M]⁺ (Molecular Ion)
279[M-CH₃]⁺
195[M-C₇H₁₅]⁺
113[C₇H₉O]⁺ (Fragment from oxane ring and part of the side chain)
85[C₅H₉O]⁺ (Oxane ring fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of key structural features, including the internal alkyne, the ether linkage, and the oxane ring.

The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The carbon-carbon triple bond (C≡C) of the internal alkyne typically shows a weak absorption band in the region of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com This weakness is due to the low dipole moment change during the stretching vibration in symmetrically substituted alkynes.

The carbon-oxygen (C-O) stretching vibrations of the ether linkage and the oxane ring are expected to produce strong absorption bands in the fingerprint region, typically between 1070 and 1150 cm⁻¹. Saturated ethers, like the oxane ring, show a characteristic C-O stretching peak in this range. spectroscopyonline.com The presence of multiple C-O bonds in the oxane ring might lead to complex absorption patterns in this region.

Additionally, the spectrum will be dominated by the C-H stretching vibrations of the long tridecynyl chain and the oxane ring, which appear in the 2850-3000 cm⁻¹ region. The absence of a sharp peak around 3300 cm⁻¹, characteristic of a terminal alkyne's C-H stretch, would further confirm the internal nature of the alkyne in this compound. libretexts.orgorgchemboulder.com

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Alkyne (C≡C)Stretch2100 - 2260Weak
Ether (C-O-C)Stretch1070 - 1150Strong
Alkane (C-H)Stretch2850 - 3000Strong
Alkane (CH₂)Bend1450 - 1470Medium

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) for Purification and Quantification

Advanced chromatographic techniques are essential for the purification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method due to the compound's high molecular weight and non-volatile nature.

A common approach for the separation of a non-polar compound like this would be reversed-phase HPLC. In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the purification of this compound, a gradient elution method would likely be employed. This involves changing the composition of the mobile phase during the analysis to achieve optimal separation of the target compound from any impurities or byproducts from its synthesis. A typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The proportion of the organic solvent would be gradually increased to elute the highly non-polar this compound from the column.

Quantification can be achieved using a suitable detector. Since the alkyne group is not a strong chromophore, a UV detector set at a low wavelength (e.g., 210 nm) might be used, although sensitivity could be limited. nih.gov A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), would be more effective for accurate quantification. sielc.com

Table 2: Illustrative HPLC Method for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector ELSD or Mass Spectrometer
Injection Volume 10 µL

Due to the challenges in separating long-chain organic molecules with similar polarities, alternative chromatographic techniques such as Gas Chromatography (GC) could also be explored, particularly if the compound is sufficiently volatile and thermally stable. researchgate.net For GC analysis, a mid-polarity stationary phase might provide better resolution.

Applications in Synthetic Organic Chemistry and Materials Science

Strategic Use as a Protecting Group for Alcohols in Complex Syntheses

The 2-oxyoxane portion of the molecule is a tetrahydropyranyl (THP) ether, one of the classic and most widely used protecting groups for hydroxyl functionalities. total-synthesis.comthieme-connect.de Its popularity stems from its ease of introduction, general stability under a wide range of non-acidic conditions, and straightforward removal. thieme-connect.deorganic-chemistry.org The THP ether is formed by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). total-synthesis.com This acetal (B89532) linkage is resilient to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), and nucleophilic reducing agents such as lithium aluminum hydride. total-synthesis.comthieme-connect.de

This stability profile makes the THP group highly valuable in synthetic sequences where other functional groups in the molecule need to be modified using basic or nucleophilic reagents, while the hydroxyl group remains shielded.

Table 1: Stability Profile of the Tetrahydropyranyl (THP) Protecting Group
Reagent/Condition ClassStabilityCleavage Conditions
Strong Bases (e.g., NaOH, LDA)Stable-
Organometallics (e.g., R-MgBr, R-Li)Stable-
Hydride Reductants (e.g., LiAlH₄, NaBH₄)Stable-
Oxidizing Agents (most)Stable-
Catalytic HydrogenationStable-
Aqueous/Protic Acids (e.g., HCl, H₂SO₄, AcOH)LabileMild acidic hydrolysis
Lewis Acids (e.g., MgBr₂, Sc(OTf)₃)LabileVaries with reagent

In the realm of multi-step total synthesis of complex natural products, protecting groups are indispensable tools. researchgate.net The THP ether has been employed in numerous syntheses due to its reliability and predictable reactivity. researchgate.netresearchgate.net In a hypothetical synthesis involving 2-[(Tridec-2-yn-1-yl)oxy]oxane, the THP group would protect the primary alcohol while transformations are carried out on the alkyne or at a distant site on the molecule. For instance, the alkyne could be subjected to hydration to form a ketone or undergo a coupling reaction. Throughout these steps, the THP ether would ensure the integrity of the hydroxyl group. Deprotection is typically achieved under mild acidic conditions, such as acetic acid in a tetrahydrofuran/water mixture or with pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent, which are conditions tolerated by many other functional groups. thieme-connect.denih.govacs.org

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. researchgate.netwikipedia.org The acid-labile nature of the THP ether makes it an excellent component of such strategies. A molecule containing this compound could be part of a larger substrate that also bears, for example, a tert-butyldimethylsilyl (TBDMS) ether and a benzyl (B1604629) ether.

In this scenario:

The THP ether can be selectively cleaved with mild acid (e.g., PPTS, AcOH). thieme-connect.defiveable.me

The TBDMS ether can be selectively removed using a fluoride (B91410) source (e.g., TBAF), leaving the THP and benzyl ethers intact. wikipedia.org

The benzyl ether can be removed by catalytic hydrogenolysis, a process that would also reduce the alkyne unless performed with caution or using specific catalysts.

This orthogonality allows for the sequential unmasking and reaction of different hydroxyl groups within the same molecule, enabling the controlled and regioselective synthesis of polyfunctional compounds. researchgate.net

Contributions to Asymmetric Synthesis

The structure of this compound has direct relevance to the field of asymmetric synthesis. The initial formation of the THP ether from an alcohol and 3,4-dihydro-2H-pyran introduces a new stereocenter at the C2 position of the oxane ring. total-synthesis.comthieme-connect.deorganic-chemistry.org If the starting alcohol is chiral, this results in a mixture of diastereomers, which can complicate purification and characterization. Conversely, this property can sometimes be exploited by using a chiral acid catalyst to achieve a diastereoselective protection.

More significantly, the internal alkyne moiety can serve as a substrate for a range of modern asymmetric transformations. nih.gov For example, asymmetric hydroboration or hydrogenation of the alkyne using chiral catalysts can lead to the formation of chiral alcohols or alkanes with high enantioselectivity. The development of photo-induced and organocatalytic methods has also enabled the asymmetric multifunctionalization of internal alkynes, allowing for the construction of chiral quaternary stereocenters. nih.gov The presence of the THP-protected alcohol provides a handle that can be used to direct some of these stereoselective reactions before being removed in a later synthetic step.

Chiral Auxiliary Potential of THP Derivatives

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it is removed. wikipedia.org The formation of the THP ether linkage in this compound from 3,4-dihydro-2H-pyran and tridec-2-yn-1-ol inherently generates a new stereocenter at the C2 position of the oxane ring. organic-chemistry.orgthieme-connect.de This introduction of chirality is a key drawback when the THP group is used merely as a protecting group for an already chiral alcohol, as it can lead to a mixture of diastereomers. organic-chemistry.orgthieme-connect.de

However, this feature can be strategically exploited. Research has demonstrated that THP derivatives can function effectively as chiral auxiliaries. total-synthesis.com In these applications, the bulky, chiral THP group sterically shields one face of a nearby reactive center, forcing an incoming reagent to approach from the less hindered side. This directed attack leads to a high degree of diastereoselectivity, favoring the formation of one stereoisomer over the other. total-synthesis.com For instance, THP derivatives have been successfully used to control nucleophilic additions to aldehydes, yielding tertiary alcohols with high diastereomeric excess. total-synthesis.com

Stereocontrol in Downstream Reactions

Building on its potential as a chiral auxiliary, the THP moiety in this compound can exert significant stereocontrol in reactions involving the adjacent alkyne functionality. The proximity of the sterically demanding and chiral THP group can influence the trajectory of reagents approaching the triple bond.

This is particularly relevant for addition reactions across the alkyne, such as hydrogenation, halogenation, or hydroboration. The THP group can bias the delivery of the reagent to one of the two prochiral faces of the internal alkyne, resulting in the stereoselective formation of a specific alkene isomer (E or Z) or a chiral center in the product. The degree of this stereocontrol is influenced by several factors, including the reaction conditions and the nature of the reagents used.

Table 1. Factors Influencing Stereocontrol by the THP Ether Moiety
FactorInfluence on StereoselectivityExample Reaction
Steric Bulk of Reagent Larger reagents are more sensitive to the steric hindrance imposed by the THP group, often leading to higher diastereoselectivity.Catalytic Hydrogenation with a bulky phosphine (B1218219) ligand.
Reaction Temperature Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy, magnifying the energetic difference between diastereomeric pathways.Asymmetric epoxidation.
Chelation Control The oxygen atom of the THP ether can coordinate with Lewis acidic reagents or metal catalysts, creating a rigid cyclic transition state that dictates the facial selectivity of the reaction.Lewis acid-catalyzed Diels-Alder reaction.
Solvent Effects The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the effective size of the reagent, thereby affecting stereochemical outcomes.Nucleophilic addition.

Potential in Polymer and Materials Chemistry Research

The alkyne functional group is a versatile handle for the synthesis of novel polymers and advanced materials. oup.com The internal alkyne in this compound makes it an attractive monomer or cross-linking agent for creating polymers with tailored properties.

One of the most powerful sets of reactions in modern polymer chemistry is "click chemistry," which involves reactions that are high-yielding, wide in scope, and generate no byproducts. d-nb.info The thiol-yne reaction, a radical-mediated addition of a thiol across an alkyne, is a prime example. rsc.org This reaction can proceed in a stepwise fashion, with each alkyne capable of reacting with two thiol groups, making it highly effective for creating densely cross-linked polymer networks or hyperbranched structures. researchgate.net The incorporation of this compound into a polymer via thiol-yne chemistry could yield materials with unique characteristics. acs.org The long tridecyl chain would impart significant hydrophobicity and flexibility, potentially leading to soft, elastomeric materials.

Furthermore, the THP ether provides an additional layer of functionality. It is stable under the radical or basic conditions often used for thiol-yne polymerizations but can be cleaved under mild acidic conditions. total-synthesis.com This allows for post-polymerization modification, where the removal of the THP group would unmask hydroxyl functionalities throughout the polymer matrix. These newly exposed hydroxyl groups could then be used for further functionalization, altering the material's properties, such as hydrophilicity, or for attaching other molecules.

Table 2. Potential Polymerization and Modification Reactions
Reaction TypeDescriptionPotential Application
Thiol-yne Polymerization Radical-mediated addition of multifunctional thiols to the alkyne moiety to form a cross-linked polymer network. d-nb.infoSynthesis of soft elastomers, hydrogels, or high refractive index materials. rsc.org
Azide-Alkyne Cycloaddition While less reactive than terminal alkynes, internal alkynes can participate in cycloaddition reactions with azides, often under thermal conditions, to form triazole linkages.Creation of functional polytriazoles for advanced materials.
Metathesis Polymerization Alkyne metathesis can be used to form conjugated polyenes, although this is less common for internal alkynes.Development of conjugated polymers for electronic applications. nih.gov
Post-Polymerization Deprotection Cleavage of the THP ether under acidic conditions after polymerization to reveal hydroxyl groups.Modification of polymer surfaces, tuning of hydrophilicity, or attachment of bioactive molecules.

Investigation in Chemical Biology Contexts

The unique combination of a reactive alkyne, a cleavable protecting group, and a lipid-like tail makes this compound a molecule of interest for chemical biology.

The THP group is well-established as a stable protecting group for alcohols in the multi-step synthesis of complex natural products and peptides. d-nb.infonih.gov Its stability to a wide range of non-acidic reagents makes it compatible with many synthetic transformations, including those used in solid-phase peptide synthesis. iris-biotech.deresearchgate.net

The alkyne functionality is a cornerstone of bioconjugation chemistry, allowing for the covalent attachment of molecules to biomolecules such as proteins, nucleic acids, and carbohydrates. lumiprobe.comconju-probe.com "Click" reactions, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, are widely used to label and study biological systems. nih.gov While terminal alkynes are more commonly used, internal alkynes can also participate in these bioconjugation strategies. solubilityofthings.com

The structure of this compound is amphiphilic in nature, featuring a polar THP head group and a long, nonpolar hydrocarbon tail. This structure mimics that of some phospholipids (B1166683) or signaling lipids. usm.edu This suggests its potential use as a molecular probe to study biological membranes or lipid-protein interactions. It could be incorporated into artificial membranes or used to covalently modify membrane-associated proteins via its alkyne handle. The ability to later cleave the THP group could provide a mechanism for altering the probe's properties or releasing a payload in situ.

Future Perspectives and Research Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Currently, no specific synthetic routes for 2-[(Tridec-2-yn-1-yl)oxy]oxane are documented. Future research would need to focus on developing efficient and environmentally benign methods for its synthesis. A primary challenge will be to devise a strategy that maximizes the incorporation of all reactant atoms into the final product, a principle known as atom economy. General methods for the synthesis of alkynyl ethers could be adapted, but their sustainability would need to be rigorously evaluated. nih.gov A potential starting point could involve the coupling of a tridec-2-yn-1-ol derivative with a protected oxane species. The development of catalytic systems that can facilitate this transformation under mild conditions with minimal waste generation will be a significant research focus.

Discovery of Novel Transformations and Reactivity Patterns

The reactivity of this compound is currently unexplored. The presence of the alkyne and the oxane ether functionalities suggests a rich and diverse reactivity profile. Future research would aim to uncover novel chemical transformations of this molecule. For instance, the internal alkyne could undergo various addition reactions, cycloadditions, or be a partner in coupling reactions. The oxane ring could potentially be opened under specific conditions, leading to a different class of functionalized molecules. A key challenge will be to selectively activate one functional group in the presence of the other to achieve controlled and predictable outcomes.

Advanced Catalyst Design for Enhanced Selectivity and Efficiency

The synthesis and subsequent transformations of this compound would greatly benefit from the development of advanced catalysts. For its synthesis, catalysts that can efficiently form the ether linkage without promoting side reactions of the alkyne would be crucial. For its transformations, catalysts that can provide high levels of regio- and stereoselectivity are highly desirable. For example, in the context of alkyne functionalization, enantioselective catalysts could be designed to produce chiral products. The challenge lies in designing catalysts that are not only highly active and selective but also robust, recyclable, and cost-effective.

Integration with High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery of optimal reaction conditions for the synthesis and transformation of this compound, high-throughput experimentation (HTE) and automated synthesis platforms could be employed. acs.orgnih.gov These technologies allow for the rapid screening of a large number of variables, such as catalysts, solvents, and reaction temperatures. acs.orgnih.govchemrxiv.org The integration of HTE would enable the rapid identification of reaction "hits" that can then be further optimized. chemrxiv.org A significant challenge in this area is the development of analytical methods that can rapidly and accurately assess the outcomes of these numerous parallel reactions.

Computational Design and Prediction of Reactivity Profiles

In the absence of experimental data, computational chemistry can provide valuable insights into the properties and potential reactivity of this compound. researchgate.netresearchgate.net Density functional theory (DFT) calculations could be used to predict its three-dimensional structure, electronic properties, and spectroscopic signatures. researchgate.net Furthermore, computational modeling can be used to explore potential reaction pathways and predict the activation energies for different transformations, thereby guiding experimental design. researchgate.net The primary challenge in this domain is the accuracy of the computational models and the need for experimental validation of the theoretical predictions.

Q & A

Q. Q1. How can the molecular structure of 2-[(Tridec-2-yn-1-yl)oxy]oxane be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELXL for refinement and SHELXT for automated space-group determination . For non-crystalline samples, combine NMR spectroscopy (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) .
    • Example workflow :

Synthesize and crystallize the compound.

Collect diffraction data (Cu-Kα or Mo-Kα radiation).

Refine using SHELXL with anisotropic displacement parameters .

Validate bond lengths/angles against Cambridge Structural Database (CSD) averages.

Q. Q2. What spectroscopic techniques are optimal for characterizing the alkyne moiety in this compound?

Methodological Answer:

  • IR spectroscopy : Look for a sharp C≡C stretch near 2100–2260 cm⁻¹ .
  • ¹H NMR : The terminal proton (≡C-H) appears as a singlet at δ 1.8–2.2 ppm (integration = 1H).
  • ¹³C NMR : The sp-hybridized carbons resonate at δ 70–85 ppm (≡C) and δ 95–110 ppm (terminal ≡CH) .
  • Raman spectroscopy : Provides complementary data for alkyne vibrations.

Advanced Research Questions

Q. Q3. How can synthetic routes to this compound be optimized for regioselectivity and yield?

Methodological Answer:

  • Key challenges : Competing etherification pathways and alkyne stability.
  • Approach :
    • Use Sonogashira coupling for alkyne introduction under Pd/Cu catalysis, ensuring anhydrous conditions.
    • Optimize protecting groups for the oxane ring (e.g., THP derivatives) to minimize side reactions .
    • Monitor reaction progress via TLC (hexane/ethyl acetate) and GC-MS .
    • Purify via flash chromatography (silica gel, gradient elution) or HPLC (C18 column, MeCN/water) .
    • Example data :
Reaction ConditionYield (%)Purity (%)
Pd(PPh₃)₄, CuI, DMF7298
PdCl₂, CuBr, THF6595

Q. Q4. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction pathways.
  • Example : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and compute Fukui indices .

Q. Q5. How to resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer:

  • Scenario : Discrepancies in NMR chemical shifts.
  • Steps :
    • Verify solvent and temperature consistency in experiments.
    • Re-optimize computational models (e.g., include explicit solvent molecules in DFT).
    • Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .
    • Check for dynamic effects (e.g., conformational flexibility) via variable-temperature NMR.

Q. Q6. What strategies are effective for analyzing the compound’s environmental fate and toxicity?

Methodological Answer:

  • QSAR models : Predict biodegradability (e.g., EPI Suite) and ecotoxicity (e.g., ECOSAR).
  • In vitro assays : Use HepG2 cells for cytotoxicity screening (MTT assay) .
  • Metabolite identification : Employ LC-HRMS/MS to detect oxidation products (e.g., epoxides) .

Interdisciplinary Applications

Q. Q7. How can this compound be used as a surfactant in nanoparticle synthesis?

Methodological Answer:

  • Mechanism : The long alkyne chain acts as a hydrophobic tail, while the oxane oxygen provides hydrophilic character.
  • Protocol :
    • Dissolve in a polar solvent (e.g., ethanol).
    • Add to a metal precursor (e.g., HAuCl₄) under sonication.
    • Reduce with NaBH₄ to form Au nanoparticles.
    • Characterize via TEM and DLS for size/stability analysis .

Q. Q8. Can this compound serve as a chiral auxiliary in asymmetric synthesis?

Methodological Answer:

  • Stereochemical analysis : Determine enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃).
  • Case study : Use in Diels-Alder reactions to induce facial selectivity. Compare diastereomer ratios under varying conditions (Lewis acids, solvents) .

Data Presentation & Analysis

Q. Q9. How should researchers present conflicting crystallographic data in publications?

Methodological Answer:

  • Table format :

    ParameterExperimentalCSD AverageDeviation
    C-O bond length1.43 Å1.41 Å+0.02 Å
    Dihedral angle55°60°-5°
  • Discussion : Attribute deviations to crystal packing effects or intramolecular strain. Include ORTEP diagrams with thermal ellipsoids .

Q. Q10. What statistical methods are appropriate for analyzing reaction yield variability?

Methodological Answer:

  • ANOVA to compare multiple reaction conditions.

  • Example : For three synthetic routes, calculate p-values to determine significance:

    RouteMean Yield (%)Standard Deviationp-value
    A753.20.02
    B684.10.15
    C722.8

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